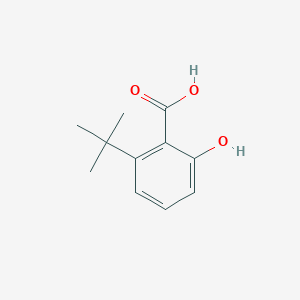

2-Tert-butyl-6-hydroxybenzoic acid

Description

2-Tert-butyl-6-hydroxybenzoic acid is a substituted benzoic acid derivative characterized by a tert-butyl group at the ortho position (C2) and a hydroxyl group at the meta position (C6) relative to the carboxylic acid moiety. This structural arrangement confers unique physicochemical properties, including enhanced steric hindrance from the bulky tert-butyl group and hydrogen-bonding capacity from the hydroxyl group. The compound’s synthesis typically involves bromination or functionalization of pre-substituted benzoic acid precursors under controlled conditions . Its applications span pharmaceutical intermediates, agrochemicals, and material science, where its stability and reactivity are leveraged for targeted molecular interactions .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-tert-butyl-6-hydroxybenzoic acid |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)7-5-4-6-8(12)9(7)10(13)14/h4-6,12H,1-3H3,(H,13,14) |

InChI Key |

MYHVGZCYKHVSLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-6-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 6-hydroxybenzoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Friedel-Crafts alkylation of 6-hydroxybenzoic acid with tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 2-tert-butyl-6-hydroxybenzoic acid often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the nature of the substituent.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-Tert-butyl-6-hydroxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress.

Industry: It is used as an additive in polymers and resins to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 2-tert-butyl-6-hydroxybenzoic acid are primarily due to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl group provides steric hindrance, enhancing the stability of the radical formed after hydrogen donation. This compound interacts with various molecular targets, including reactive oxygen species and free radicals, to exert its protective effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Steric and Electronic Effects

- Steric Hindrance : The ortho-tert-butyl group in 2-Tert-butyl-6-hydroxybenzoic acid reduces rotational freedom and increases rigidity compared to para-substituted analogs like 4-tert-butylbenzoic acid. This hindrance impacts binding to biological targets and catalytic sites .

- Solubility: The hydroxyl group at C6 enhances polarity, but the tert-butyl group counteracts this by increasing hydrophobicity. This balance results in moderate solubility in ethanol and DMSO, unlike 2-hydroxy-6-methylbenzoic acid, which is more water-soluble due to its smaller methyl group .

Acidity and Reactivity

- The carboxylic acid group (pKa ~3.2) is less acidic than 2-hydroxy-6-methylbenzoic acid (pKa ~2.8) due to the electron-donating tert-butyl group stabilizing the deprotonated form .

- Brominated derivatives (e.g., 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid) exhibit higher reactivity in nucleophilic substitutions, enabling applications in cross-coupling reactions .

Research Challenges and Opportunities

Key challenges include:

- Synthetic Complexity : Multi-step synthesis and purification of tert-butyl-substituted derivatives often result in low yields .

- Data Gaps: Limited comparative studies on bioactivity and toxicity hinder pharmaceutical development .

Future research should prioritize:

- Structure-activity relationship (SAR) studies to optimize substituent combinations.

- Exploration of synergistic effects in co-formulations with other bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.